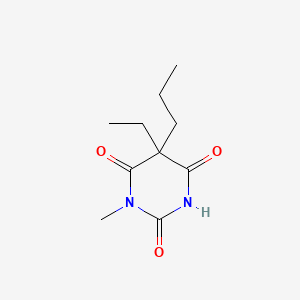

5-Ethyl-1-methyl-5-propylbarbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-1-methyl-5-propylbarbituric acid: is a barbiturate derivative, known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Ethyl-1-methyl-5-propylbarbituric acid typically involves the following steps:

Bromination: Diethyl ethylmalonate is brominated to form a brominated intermediate.

Alkylation: The brominated intermediate undergoes alkylation to introduce the propyl group.

Cyclization, Acidification, and Purification: The alkylated intermediate is cyclized to form the barbituric acid ring, followed by acidification and purification to obtain high-purity this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with a short production cycle, low energy consumption, and minimal waste .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized barbituric acid derivatives, while reduction may produce reduced barbituric acid forms .

Aplicaciones Científicas De Investigación

Chemistry: 5-Ethyl-1-methyl-5-propylbarbituric acid is used as a reference compound in chemical research to study the properties and reactions of barbiturates.

Biology: In biological research, the compound is used to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.

Medicine: Medically, this compound has been studied for its potential use as a sedative and hypnotic agent. It is also used in the development of new barbiturate-based drugs.

Industry: In the industrial sector, the compound is used in the synthesis of other barbiturate derivatives and as a standard for quality control in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .

Comparación Con Compuestos Similares

Phenobarbital: Another barbiturate with similar sedative properties but a different chemical structure.

Pentobarbital: Known for its use in anesthesia and euthanasia, with a slightly different side chain structure.

Secobarbital: Used as a short-acting barbiturate for insomnia and preoperative sedation.

Uniqueness: 5-Ethyl-1-methyl-5-propylbarbituric acid is unique due to its specific side chain configuration, which influences its pharmacokinetic properties and potency compared to other barbiturates .

Actividad Biológica

5-Ethyl-1-methyl-5-propylbarbituric acid, a derivative of barbituric acid, exhibits significant biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as barbiturates, which are characterized by their pyrimidine ring structure. The molecular formula is C12H20N2O3, indicating the presence of ethyl and propyl groups that influence its pharmacological properties.

Barbiturates generally act as central nervous system depressants by modulating the activity of gamma-aminobutyric acid (GABA) receptors. Specifically, they enhance GABAergic transmission, leading to sedative and anxiolytic effects. The unique substitutions on the barbituric acid core in this compound may affect its potency and selectivity for different GABA receptor subtypes.

1. Sedative and Anxiolytic Effects

Research has demonstrated that derivatives of barbituric acid, including this compound, exhibit sedative properties. Studies involving animal models have shown that these compounds can reduce locomotor activity and induce sleep-like states, suggesting their potential use in treating anxiety and sleep disorders.

2. Antimicrobial Activity

Some studies have reported antimicrobial properties associated with barbiturate derivatives. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Neuroprotective Effects

There is evidence suggesting that specific barbiturate derivatives may offer neuroprotective benefits. Research indicates that these compounds can reduce neuronal excitotoxicity through their action on GABA receptors, thereby protecting against conditions like stroke or neurodegenerative diseases.

Case Study 1: Sedative Properties in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in spontaneous locomotor activity compared to control groups. The observed effects were dose-dependent, with higher doses leading to prolonged sedation.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range effective for therapeutic applications.

Research Findings Summary

Propiedades

Número CAS |

56344-90-2 |

|---|---|

Fórmula molecular |

C10H16N2O3 |

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |

Clave InChI |

IHVGYHBDBNNGHB-UHFFFAOYSA-N |

SMILES canónico |

CCCC1(C(=O)NC(=O)N(C1=O)C)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.